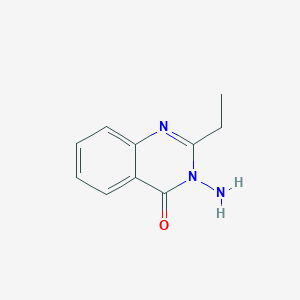

3-Amino-2-ethylquinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-ethylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBRNDGRQUZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341947 | |

| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50547-51-8 | |

| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-ethyl-4(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one from Methyl Anthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-amino-2-ethylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, methyl anthranilate. The synthesis is a versatile and efficient two-step process involving an initial acylation followed by a cyclization-amination reaction. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important heterocyclic compound.

Synthetic Pathway Overview

The synthesis of this compound from methyl anthranilate proceeds through two key transformations:

-

N-Acylation: The amino group of methyl anthranilate is acylated using a propionylating agent to form the intermediate, methyl 2-(propionamido)benzoate.

-

Cyclization with Hydrazine: The acylated intermediate undergoes a cyclization reaction with hydrazine hydrate, which serves as both a nucleophile and a cyclizing agent, to yield the final product, this compound.

This synthetic approach is favored for its operational simplicity and the typically high yields obtained.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(propionamido)benzoate (Intermediate 2)

Methodology:

To a solution of methyl anthranilate (1) (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, propionyl chloride (1.1 equivalents) is added dropwise at 0 °C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a dilute acid solution (e.g., 1N HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude methyl 2-(propionamido)benzoate (2), which can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound (3)

Methodology:

The intermediate methyl 2-(propionamido)benzoate (2) (1 equivalent) is dissolved in a suitable solvent, such as ethanol. To this solution, an excess of hydrazine hydrate (3-5 equivalents) is added. The reaction mixture is then heated to reflux for 6-8 hours. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol to remove any unreacted starting material and hydrazine. The final product, this compound (3), is obtained as a crystalline solid and can be further purified by recrystallization from ethanol to achieve high purity.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Methyl 2-(propionamido)benzoate (2) | C₁₁H₁₃NO₃ | 207.23 | 85-95 | 68-70 |

| This compound (3) | C₁₀H₁₁N₃O | 189.22 | 80-90 | 152-154 |

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from methyl anthranilate.

Caption: Synthetic pathway for this compound.

Alternative Synthetic Route: The Benzoxazinone Intermediate

An alternative, yet closely related, synthetic strategy involves the formation of a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. This method is particularly common when starting from anthranilic acid.

Alternative Step 1: Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one

In this variation, anthranilic acid is first acylated with propionyl chloride to yield N-propionyl anthranilic acid. This intermediate is then cyclized by heating with a dehydrating agent, most commonly acetic anhydride, to form 2-ethyl-4H-3,1-benzoxazin-4-one.[2][3][4]

Alternative Step 2: Conversion to this compound

The isolated 2-ethyl-4H-3,1-benzoxazin-4-one is subsequently reacted with hydrazine hydrate in a suitable solvent like ethanol. The hydrazine attacks the carbonyl group, leading to the opening of the benzoxazinone ring, followed by an intramolecular cyclization to furnish the desired this compound.[5][6]

Logical Relationship Diagram: Key Reagents and Transformations

The following diagram outlines the logical relationship between the starting material, key reagents, intermediates, and the final product in the primary synthetic route.

Caption: Reagents and transformations in the synthesis.

This technical guide provides a comprehensive overview for the synthesis of this compound. The detailed protocols and supplementary information are intended to facilitate the work of researchers in the field of synthetic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uomosul.edu.iq [uomosul.edu.iq]

A Technical Guide to the Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one from Propionyl Chloride

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities of the quinazolinone scaffold.[1] The synthesis detailed herein is a robust two-step process commencing from anthranilic acid and propionyl chloride. The methodology involves the initial formation of a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with hydrazine hydrate to yield the target compound. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in drug discovery and organic synthesis.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two primary steps. The first step involves the acylation of anthranilic acid with propionyl chloride to form an N-acyl anthranilic acid, which subsequently undergoes cyclodehydration to yield the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. In the second step, this benzoxazinone intermediate is treated with hydrazine hydrate, which acts as a nitrogen nucleophile, leading to the formation of the desired this compound.[2][3][4]

Caption: Overall two-step reaction pathway for the synthesis.

Detailed Experimental Protocols

The following protocols are compiled based on established synthetic methods.[2][5][6] Researchers should perform all operations in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

2.1. Step 1: Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one (Intermediate)

This procedure details the formation of the key benzoxazinone intermediate from anthranilic acid.

-

Reagents and Setup:

-

Anthranilic acid (1 equivalent)

-

Propionyl chloride (1.5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

-

Methodology:

-

Dissolve anthranilic acid in anhydrous DMF in the reaction flask. Stir the mixture under a nitrogen atmosphere until a clear solution is obtained.

-

Cool the mixture in an ice bath.

-

Add propionyl chloride dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 40°C.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing 1 liter of cold water, while stirring vigorously.[2]

-

A precipitate of 2-ethyl-4H-3,1-benzoxazin-4-one will form. Continue stirring for 1 hour.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under reduced pressure. The product is often used in the next step without further purification.[2]

-

2.2. Step 2: Synthesis of this compound (Final Product)

This procedure describes the conversion of the benzoxazinone intermediate to the final product.

-

Reagents and Setup:

-

Methodology:

-

Place the crude 2-ethyl-4H-3,1-benzoxazin-4-one from Step 1 into the round-bottom flask and add ethanol to dissolve it.[6]

-

Cautiously add hydrazine monohydrate to the solution in a dropwise manner.[5]

-

Heat the resulting mixture to reflux and maintain it for 1-3 hours. The reaction progress should be monitored by TLC.[3][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[5][6]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the laboratory procedure, from starting materials to the purified final product.

Caption: Step-by-step laboratory workflow diagram.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Starting Material / Product | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| Propionyl Chloride | Reagent | C₃H₅ClO | 92.52 |

| Anthranilic Acid | Starting Material | C₇H₇NO₂ | 137.14 |

| Hydrazine Monohydrate | Reagent | H₆N₂O | 50.06 |

| this compound | Final Product | C₁₀H₁₁N₃O | 189.22[5] |

Table 2: Reaction Conditions and Reported Yield

| Step | Key Transformation | Temperature | Time | Solvent | Reported Yield |

|---|---|---|---|---|---|

| 1 | Anthranilic Acid → Benzoxazinone | Room Temp. | 3-4 hours | DMF | 65-80%[2] |

| 2 | Benzoxazinone → Quinazolinone | Reflux | 1-3 hours | Ethanol | - |

| Overall | Anthranilic Acid Derivative → Final Product | - | - | - | ~82% [5] |

Note: The 82% yield was reported for a similar synthesis starting from methyl 2-aminobenzoate and propionic anhydride, which follows the same core pathway.[5]

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound using propionyl chloride as a key reagent. The procedure involves the formation and subsequent aminolysis of a benzoxazinone intermediate, a common and effective strategy for constructing the quinazolinone core.[3] The provided protocols, data tables, and diagrams offer a clear and actionable framework for researchers to successfully synthesize this valuable compound for applications in pharmaceutical and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

3-Amino-2-ethylquinazolin-4(3H)-one chemical properties and structure

An In-depth Technical Guide on 3-Amino-2-ethylquinazolin-4(3H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound, serving as a foundational resource for researchers in pharmacology and drug discovery.

Chemical Structure and Properties

This compound features a bicyclic structure composed of a pyrimidine ring fused to a benzene ring, with an ethyl group at position 2 and an amino group at position 3. The molecule is planar, including the ethyl group.[2] In the crystalline state, molecules are organized in a head-to-tail orientation, exhibiting π–π stacking interactions.[3] The crystal structure is further stabilized by intermolecular N—H⋯O hydrogen bonds.[3]

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁N₃O | [3] |

| Molecular Weight | 189.22 g/mol | |

| Appearance | Colorless crystals | [2] |

| Melting Point | 398 K (125 °C) | [2] |

| CAS Registry Number | 50547-51-8 | [4] |

Spectral Data

While specific peak lists for this compound are not detailed in the available literature, its spectroscopic data have been characterized and are reported to be consistent with its structure.[2] An analysis of its analogs and available spectra provides an expected profile:

-

Infrared (IR) Spectroscopy : The FTIR spectrum, typically recorded as a KBr pellet or Nujol mull, would show characteristic absorption bands.[4] For similar quinazolinones, these include a strong C=O (amide) stretch around 1672 cm⁻¹, a C=N stretch, C-N bands, C=C aromatic stretches around 1470-1615 cm⁻¹, and N-H stretching vibrations from the amino group around 3460 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum would display signals corresponding to the aromatic protons on the quinazolinone core, a singlet for the N-NH₂ protons, and a quartet and triplet for the ethyl group's -CH₂- and -CH₃ protons, respectively.

-

¹³C-NMR : The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 161 ppm), carbons of the aromatic rings, and the two carbons of the ethyl group.

-

-

Mass Spectrometry (MS) : The mass spectrum would confirm the molecular weight with a molecular ion peak [M]⁺ at m/z 189.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported with a yield of 82%. The protocol is as follows:

Step 1: Acylation of Methyl 2-aminobenzoate

-

A mixture of methyl 2-aminobenzoate and 1.4 mole equivalents of propionic anhydride is heated at 105 °C for 30 minutes.

Step 2: Cyclization with Hydrazine

-

The reaction mixture is cooled to 75 °C and diluted with 50 mL of ethanol.

-

Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.

-

The resulting mixture is heated at reflux for 1 hour.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

Step 3: Purification

-

The obtained residue is purified by column chromatography on silica gel.

-

Elution with a 4:1 mixture of hexane/diethyl ether provides the pure this compound.

Crystallization

For structural analysis, single crystals can be obtained:

-

The purified compound is dissolved in a minimal amount of a suitable solvent system.

-

Colorless crystals have been successfully grown from a mixture of ethyl acetate and diethyl ether (1:2 by volume) through slow evaporation.[2]

Biological Context and Significance

The 4(3H)-quinazolinone scaffold is of significant interest in drug development due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]

Derivatives of 3-amino-2-alkylquinazolin-4(3H)-ones have been specifically investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system.[1] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. The ethyl group at the 2-position, along with the amino group at the 3-position, provides a versatile platform for further chemical modification to enhance potency and selectivity against various biological targets.

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the biological role of quinazolinone derivatives as enzyme inhibitors.

References

- 1. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]

- 2. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-氨基-2-甲基-4(3H)-喹唑啉酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 3-Amino-2-ethylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-Amino-2-ethylquinazolin-4(3H)-one, a molecule of interest in medicinal chemistry due to the established broad biological activities of the quinazolinone scaffold. This document details the crystallographic parameters, experimental procedures for its synthesis and crystallization, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C₁₀H₁₁N₃O, crystallizes in a triclinic system.[1] Key crystallographic data and refinement details are summarized in the table below for clear reference and comparison.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₀H₁₁N₃O |

| Formula Weight | 189.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0230 (5) |

| b (Å) | 7.6198 (7) |

| c (Å) | 9.7868 (6) |

| α (°) | 69.709 (7) |

| β (°) | 89.242 (5) |

| γ (°) | 75.191 (7) |

| Volume (ų) | 473.27 (7) |

| Z | 2 |

| Data Collection | |

| Diffractometer | Agilent SuperNova Dual Source with Atlas detector |

| Radiation | Cu Kα |

| Temperature (K) | 293 |

| Measured Reflections | 3303 |

| Independent Reflections | 1858 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.061 |

| wR(F²) | 0.196 |

| Goodness-of-fit (S) | 1.07 |

| Parameters | 136 |

| Δρ_max (e Å⁻³) | 0.35 |

| Δρ_min (e Å⁻³) | -0.22 |

Molecular and Crystal Structure Insights

The molecule of this compound is notably planar, which includes the ethyl group.[1][2] This planarity is indicated by the N-C-C-C torsion angle of 1.5 (2)°.[1][2] In the crystal lattice, molecules are organized in a head-to-tail fashion and exhibit π–π stacking interactions with a centroid-to-centroid distance of 3.6664 (8) Å.[1][2] The crystal structure is further stabilized by N—H⋯O hydrogen bonds, which link the molecules to form a 'step' like architecture.[1][2]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and subsequent crystallization of this compound, as reported in the literature.[1]

Synthesis of this compound

-

A mixture of methyl 2-aminobenzoate and 1.4 mole equivalents of propionic anhydride was heated at 105 °C for 30 minutes.

-

The reaction mixture was then cooled to 75 °C and diluted with 50 mL of ethanol.

-

Hydrazine monohydrate (10 mole equivalents) was added dropwise over a period of 10 minutes.

-

The resulting mixture was refluxed for 1 hour.

-

After cooling to room temperature, the solvent was removed under reduced pressure.

-

The crude residue was purified by column chromatography on silica gel, using a hexane/diethyl ether (4:1 by volume) eluent system.

-

This process yielded this compound as a product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by dissolving the purified compound in a mixture of ethyl acetate and diethyl ether (1:2 by volume) and allowing for slow evaporation.[1] This yielded colorless crystals of the title compound.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and structural analysis of this compound.

References

Unveiling the Anticancer Potential of 3-Amino-2-ethylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of 3-Amino-2-ethylquinazolin-4(3H)-one and its derivatives. While specific research on this exact molecule is limited, this document extrapolates from the wealth of data on the broader class of 2,3-disubstituted quinazolin-4(3H)-ones, a scaffold of significant interest in oncology. This guide covers the synthesis, proposed mechanisms of action, and relevant experimental methodologies for evaluating the anticancer potential of this class of compounds.

Introduction to Quinazolinones in Cancer Research

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of quinazolin-4(3H)-one, in particular, have garnered substantial attention for their potent and diverse anticancer activities.[3][4] These compounds have been investigated for their ability to target various key players in cancer progression, including receptor tyrosine kinases and components of the cell division machinery.[3][5] This guide focuses on the potential of this compound, a member of this promising class, as a candidate for anticancer drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and efficient two-step process, starting from readily available reagents.

A general synthetic pathway involves the following key steps[6][7]:

-

Amide Formation: The synthesis typically begins with the acylation of an anthranilate derivative, such as methyl 2-aminobenzoate, with propionyl chloride or propionic anhydride to form the corresponding amide.

-

Cyclization with Hydrazine: The resulting amide is then treated with hydrazine hydrate. This step facilitates the cyclization of the intermediate to form the desired this compound.

This synthetic route offers a versatile platform for the creation of a library of derivatives by modifying the starting materials, allowing for extensive structure-activity relationship (SAR) studies.

Known Anticancer Mechanisms of Quinazolinone Derivatives

While direct mechanistic studies on this compound are not extensively reported, research on analogous 2,3-disubstituted quinazolin-4(3H)-ones has revealed several key mechanisms of action. These provide a strong foundation for investigating the potential therapeutic targets of the title compound.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary and well-documented mechanism for the anticancer activity of many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[8][9][10] Overexpression or mutation of EGFR is a common feature in many cancers, making it a critical therapeutic target.[8] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, that drive tumor growth.[8][9]

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

Tubulin Polymerization Inhibition

Another significant mechanism of action for certain quinazolinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis.[3][11]

Experimental Workflow for Tubulin Polymerization Assay

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Quantitative Data on Anticancer Activity of Quinazolinone Derivatives

Table 1: Cytotoxicity of Quinazolinone Derivatives against Various Cancer Cell Lines

| Compound ID | 2-Substituent | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Phenyl | Thiazole-ethyl | PC3 (Prostate) | 10 | [1] |

| Derivative B | Phenyl | Thiazole-ethyl | MCF-7 (Breast) | 10 | [1] |

| Derivative C | Phenyl | Thiazole-ethyl | HT-29 (Colon) | 12 | [1] |

| Derivative D | Furanyl | Benzylideneamino | N/A | N/A | [3] |

| Derivative E | Phenyl | Substituted-sulfonamide | A549 (Lung) | N/A | [12] |

| Derivative F | Phenyl | Substituted-sulfonamide | HepG2 (Liver) | N/A | [12] |

| Derivative G | Phenyl | Substituted-sulfonamide | LoVo (Colon) | N/A | [12] |

| Derivative H | Phenyl | Substituted-sulfonamide | MCF-7 (Breast) | N/A | [12] |

| Derivative I | Methyl | Benzylideneamino | RD (Rhabdomyosarcoma) | 14.65 | [13] |

| Derivative J | Methyl | Benzylideneamino | MDA-MB-231 (Breast) | 10.62 | [13] |

| Derivative K | Methyl | Benzylideneamino | MDA-MB-231 (Breast) | 8.79 | [13] |

Note: "N/A" indicates that while the study mentioned cytotoxic activity, specific IC50 values were not provided in the abstract.

Key Experimental Protocols

To facilitate further research into the anticancer properties of this compound and its analogs, this section provides detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[14]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[15]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[16][17][18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16][17][18]

In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of the test compound to inhibit the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer. Keep the mixture on ice.

-

Plate Preparation: Add the test compound, a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement), and a vehicle control to the wells of a 96-well plate pre-warmed to 37°C.[19]

-

Initiation of Polymerization: Add the cold tubulin reaction mix to the wells to initiate polymerization.[19]

-

Kinetic Measurement: Immediately place the plate in a microplate reader capable of maintaining a temperature of 37°C and measure the fluorescence or absorbance (at 340 nm) at regular intervals for a set period (e.g., 60 minutes).[14][20]

-

Data Analysis: Plot the fluorescence/absorbance values against time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition. Calculate the IC50 value for tubulin polymerization inhibition.[19]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the test compound induces apoptosis (programmed cell death).

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound for a specified time.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

The quinazolin-4(3H)-one scaffold represents a highly promising framework for the development of novel anticancer agents. While direct experimental data on this compound is currently limited, the extensive research on its structural analogs strongly suggests its potential as an inhibitor of key oncogenic pathways, including EGFR signaling and tubulin polymerization.

Future research should focus on the synthesis and in-depth biological evaluation of this compound and a focused library of its derivatives. Key areas of investigation should include:

-

Broad-panel cytotoxicity screening against a diverse range of cancer cell lines to identify sensitive cancer types.

-

Direct enzymatic assays to confirm its inhibitory activity against EGFR, tubulin, and other relevant kinases.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the compound.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

A systematic approach, combining chemical synthesis, in vitro screening, and in-depth mechanistic studies, will be crucial in fully elucidating the therapeutic potential of this compound as a novel anticancer agent.

References

- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

Antimicrobial Effects of 3-Amino-2-ethylquinazolin-4(3H)-one: A Technical Guide

The quinazolin-4(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial effects.[1][2] Derivatives of this core structure have demonstrated notable activity against various pathogenic bacteria and fungi, making them a subject of ongoing research and development for new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinazolinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against a panel of microbial strains. The following tables summarize the antimicrobial activity of several 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which are structurally very similar to the target compound.

Table 1: Antibacterial Activity of 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives (Inhibition Zone in mm)

| Compound | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Derivative A-1 | Very Good Activity | Very Good Activity | Good Activity | Good Activity | [3] |

| Derivative A-2 | - | - | Excellent Activity | - | [3] |

| Derivative A-4 | - | Very Good Activity | Very Good Activity | Excellent Activity | [3] |

| Derivative A-5 | Very Good Activity | Very Good Activity | - | Good Activity | [3] |

Table 2: Antifungal Activity of 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives (Inhibition Zone in mm)

| Compound | Aspergillus niger | Candida albicans | Reference |

| Derivative A-3 | Excellent Activity | - | [3] |

| Derivative A-5 | Very Good Activity | Very Good Activity | [3] |

| Derivative A-6 | Very Good Activity | Excellent Activity | [3] |

Table 3: Minimum Inhibitory Concentration (MIC) of Quinazolin-4(3H)-one Derivatives (µg/mL)

| Compound | Escherichia coli | Salmonella typhimurium | Aspergillus fumigatus | Candida albicans | Reference |

| Hydrazone Derivative 4a | 8 | 8 | - | - | [4] |

| Hydrazone Derivative 4b | 8 | 8 | 16-128 | 16-128 | [4] |

| Hydrazone Derivative 4c | - | - | 2-8 | 2-8 | [4] |

| Formyl-pyrazole Derivative 5a | 1-16 | 1-16 | 1-16 | 1-16 | [4] |

| Formyl-pyrazole Derivative 5b | 32 | 32 | 32 | 32 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the antimicrobial evaluation of quinazolinone derivatives.

Synthesis of 3-amino-2-alkyl-quinazolin-4(3H)-one

A common synthetic route to 3-amino-2-alkyl-quinazolin-4(3H)-ones involves a two-step process. First, an anthranilic acid derivative is acylated, followed by cyclization with hydrazine hydrate. For the synthesis of the specific compound, 3-amino-2-ethylquinazolin-4(3H)-one, the following protocol has been described:

-

A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.

-

The mixture is then cooled to 75 °C and diluted with ethanol.

-

Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.

-

The mixture is refluxed for 1 hour.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography to yield this compound.[5]

Antimicrobial Susceptibility Testing

1. Agar Disc-Diffusion Method

This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to a test compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a McFarland standard of 0.5.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Application of Test Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at a temperature and duration appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[3]

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4][6]

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: A generalized workflow for the antimicrobial screening of a novel compound.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that quinazolinone derivatives exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4]

Caption: Proposed mechanism of action for quinazolinone derivatives via inhibition of DNA gyrase.

References

- 1. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 5. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

The Ascendant Pharmacophore: A Technical Guide to 3-Amino-2-ethylquinazolin-4(3H)-one Derivatives and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused heterocyclic system, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Among its myriad derivatives, the 3-amino-2-ethylquinazolin-4(3H)-one core has emerged as a particularly promising pharmacophore. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of these derivatives. It consolidates quantitative data from numerous studies, details key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Quinazolinones and their derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are structurally characterized by a bicyclic system where a benzene ring is fused to a pyrimidinone ring. The versatility of the quinazolinone nucleus allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. This structural flexibility has enabled the development of compounds with anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities.

This guide focuses specifically on this compound derivatives, a subset that has shown exceptional potential. The presence of the amino group at the 3-position and the ethyl group at the 2-position provides a unique chemical architecture for further derivatization, leading to compounds with enhanced potency and selectivity.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through a multi-step process commencing from readily available starting materials like methyl anthranilate. The general synthetic strategy involves the acylation of the anthranilate followed by cyclization with hydrazine.

General Synthesis Workflow

The following diagram illustrates a common workflow for the synthesis of this compound and its subsequent derivatization.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed method for the synthesis of the core compound.

Materials:

-

Methyl 2-aminobenzoate

-

Propionic anhydride

-

Ethanol

-

Hydrazine monohydrate

-

Silica gel for column chromatography

-

Hexane

-

Diethyl ether

Procedure:

-

A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.[1]

-

The mixture is then cooled to 75 °C and diluted with ethanol (50 mL).[1]

-

Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.[1]

-

The reaction mixture is refluxed for 1 hour.[1]

-

After cooling to room temperature, the solvent is removed under reduced pressure.[1]

-

The resulting residue is purified by column chromatography on silica gel using a hexane/diethyl ether (4:1 by volume) eluent to yield this compound.[1]

Biological Significance and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development. The following sections detail their significance in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 0.20 ± 0.02 | [2] |

| Derivative B | A2780 (Ovarian) | 0.14 ± 0.03 | [2] |

| Derivative C | PC3 (Prostate) | 10 | [3] |

| Derivative D | HT-29 (Colon) | 12 | [3] |

| Derivative E | NCI-H460 (NSCLC) | 0.789 | |

| 6b | SNB-19 (CNS) | 0.67 | [4] |

| QDAU5 | - | 0.77 nM (VEGFR-2) | [5] |

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Inhibition of VEGFR-2 by certain this compound derivatives blocks the downstream signaling cascade, leading to a reduction in tumor vascularization.

CDK2 Signaling Pathway:

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[7] Dysregulation of CDK2 activity is a hallmark of many cancers. Certain quinazolinone derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[8]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability and determine the IC50 value.

Anticonvulsant Activity

Several this compound derivatives have been investigated for their potential as anticonvulsant agents. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure model.

The following table presents the anticonvulsant activity of selected derivatives.

| Compound ID | MES Test (% Protection at 100 mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| Derivative F | 100% | >300 | [9] |

| Derivative G | 83% | 250 | [9] |

| Derivative H | 75% | >300 | [9] |

| 5f | ED50 = 28.90 mg/kg | - | [10] |

| 5b | ED50 = 47.38 mg/kg | - | [10] |

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock generator with corneal or auricular electrodes

-

Test compounds and vehicle

-

Topical anesthetic (for corneal electrodes)

Procedure:

-

Administer the test compound to the animals at various doses and time points.

-

At the time of peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the electrodes.[10]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as protection.[10]

-

Calculate the percentage of protection for each dose group and determine the median effective dose (ED50).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a variety of bacterial and fungal strains. These compounds have demonstrated promising activity, particularly against Gram-positive bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against different microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound II | S. aureus | 1.56 | [11] |

| Compound II | S. typhimurium | 3.125 | [11] |

| Compound IVe | B. cereus | 1.56 | [11] |

| 3a | S. aureus | 25.6 ± 0.5 | [12] |

| 3a | B. subtilis | 24.3 ± 0.4 | [12] |

| 3a | P. aeruginosa | 30.1 ± 0.6 | [12] |

| 3a | E. coli | 25.1 ± 0.5 | [12] |

| 3a | A. fumigatus | 18.3 ± 0.6 | [12] |

| 3a | S. cerevisiae | 23.1 ± 0.4 | [12] |

| 3a | C. albicans | 26.1 ± 0.5 | [12] |

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

Standard antimicrobial agent (positive control)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[13]

-

Inoculate each well with a standardized suspension of the microorganism.[13]

-

Include a growth control (no compound) and a sterility control (no inoculum).[13]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.[13]

Anti-inflammatory Activity

Certain derivatives of this compound have exhibited significant anti-inflammatory properties in preclinical models. The mechanism of action is often attributed to the inhibition of inflammatory mediators.

The following table shows the percentage of edema inhibition by selected derivatives in the carrageenan-induced paw edema model.

| Compound ID | % Edema Inhibition (at 50 mg/kg) | Reference |

| QA-2 | 82.75% (after 4 hours) | [14] |

| QA-6 | 81.03% (after 4 hours) | [14] |

| 21 | 32.5% | [15] |

| 15 | 27.3% | [15] |

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% in saline)

-

Pletismometer or calipers to measure paw volume/thickness

-

Test compounds and vehicle

Procedure:

-

Administer the test compound or vehicle to the animals.

-

After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw.[16]

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the available data. The nature and position of substituents on the quinazolinone ring and the 3-amino group significantly influence the biological activity. For instance, the introduction of specific aromatic or heterocyclic moieties can enhance the anticancer or antimicrobial potency. Further detailed SAR studies are crucial for the rational design of more potent and selective derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated a remarkable range of biological activities, including promising anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This technical guide has provided a consolidated resource of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

Future research in this area should focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to more extensive in vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

The continued exploration of this compound derivatives holds significant promise for the development of new and effective therapeutic agents for a variety of diseases.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [PDF] A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle | Semantic Scholar [semanticscholar.org]

- 3. clyte.tech [clyte.tech]

- 4. Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 4.14. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Spectroscopic Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one: Application Notes and Protocols

These application notes provide a comprehensive guide for the spectroscopic analysis of 3-Amino-2-ethylquinazolin-4(3H)-one, a quinazolinone derivative of interest to researchers in medicinal chemistry and drug development. This document outlines detailed experimental protocols for various spectroscopic techniques and presents key data for the characterization of this compound.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for its diverse pharmacological activities.[1] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are essential tools for this purpose. This document details the standardized protocols for these analyses and provides expected spectroscopic data for this compound and its close analogs.

Synthesis

This compound can be synthesized via a two-step process.[2] Initially, methyl anthranilate is treated with propionyl chloride to form an amide intermediate.[2] This intermediate is then reacted with hydrazine to yield the final product.[2] Another reported method involves heating a mixture of methyl 2-aminobenzoate and propionic anhydride, followed by treatment with hydrazine monohydrate.[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of a complete set of published spectra for the title compound, representative data from closely related analogs, primarily 3-amino-2-methylquinazolin-4(3H)-one, are included for comparative purposes.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Table 1: Representative ¹H NMR Data for 3-Amino-quinazolin-4(3H)-one Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |

| 3-Amino-2-methylquinazolin-4(3H)-one | CDCl₃ | 7.92-7.90 (d, J = 9.56 Hz, 2H), 7.30-7.27 (m, 2H), 6.50 (s, 2H), 2.07 (s, 3H) | Ar-H, Ar-H, NH₂, CH₃ |

| 3-Amino-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H), 2.66 (s, 3H) | H₅, Ar-H, Ar-H, NH₂, CH₃ |

Data for 3-Amino-2-methylquinazolin-4(3H)-one is presented as a close structural analog.[4][5]

For this compound, the signals for the ethyl group would be expected to appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) ppm |

| CDCl₃ | 162.7, 154.9, 147.9, 134.1, 126.9, 126.4, 126.0, 120.5, 26.6, 11.2 |

Source: SpectraBase.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The quinazolinone core exhibits characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for Quinazolinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3461, 1614 | Amine group |

| C=O Stretch | 1672 | Amide carbonyl |

| C=N Stretch | 1672 | Imine group |

| C=C Stretch | 1471, 1614 | Aromatic ring |

| C-N Stretch | 1338 | Carbon-Nitrogen bond |

Data is for a representative 3-amino-2-substituted quinazolin-4(3H)-one.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound (C₁₀H₁₁N₃O), the expected molecular weight is approximately 189.22 g/mol .

Table 4: Mass Spectrometry Data

| Technique | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 190.0975 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: Representative UV-Vis Absorption Data for 3-Amino-quinazolin-4(3H)-one Derivatives

| Compound | Solvent | λmax (nm) |

| 3-Amino-2-methylquinazolin-4(3H)-one | Ethanol | 230, 245, 320 |

| 3-Amino-2-methylquinazolin-4(3H)-one | Methanol | 273 |

Data for 3-Amino-2-methylquinazolin-4(3H)-one is presented as a close structural analog.[4][5]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

-

Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Caption: General Workflow for Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent and infused into the source.

-

Ionization: The sample is ionized. ESI is a soft ionization technique suitable for determining the molecular ion.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation

The collective data from these spectroscopic techniques allows for the unambiguous structural confirmation of this compound.

Caption: Logical Flow of Spectroscopic Data Interpretation.

-

NMR data confirms the connectivity of the carbon and hydrogen atoms, including the aromatic protons of the quinazolinone ring and the protons of the ethyl and amino groups.

-

IR spectroscopy verifies the presence of key functional groups, such as the amine (N-H), amide carbonyl (C=O), and aromatic (C=C) moieties.

-

Mass spectrometry confirms the molecular weight of the compound.

-

UV-Vis spectroscopy provides information about the conjugated π-system of the quinazolinone core.

By combining the information from these techniques, researchers can confidently verify the identity and purity of synthesized this compound, ensuring the reliability of subsequent biological or chemical studies.

References

- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Amino-2-ethylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental NMR data for this specific molecule, this document presents predicted spectral data based on closely related analogues. Detailed protocols for the synthesis and NMR analysis are also provided to enable researchers to obtain and interpret their own experimental data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 3-amino-2-methylquinazolin-4(3H)-one and other substituted quinazolinones. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.15 - 8.25 | dd | J = 8.0, 1.5 |

| H-6 | 7.30 - 7.40 | t | J = 7.5 |

| H-7 | 7.70 - 7.80 | t | J = 8.0 |

| H-8 | 7.50 - 7.60 | d | J = 8.0 |

| -NH₂ | 5.10 - 5.30 | s (broad) | - |

| -CH₂- | 2.80 - 2.90 | q | J = 7.5 |

| -CH₃ | 1.30 - 1.40 | t | J = 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158.0 - 159.0 |

| C-4 | 163.0 - 164.0 |

| C-4a | 120.0 - 121.0 |

| C-5 | 126.0 - 127.0 |

| C-6 | 125.5 - 126.5 |

| C-7 | 134.0 - 135.0 |

| C-8 | 126.5 - 127.5 |

| C-8a | 148.0 - 149.0 |

| -CH₂- | 25.0 - 26.0 |

| -CH₃ | 11.0 - 12.0 |

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves a two-step process starting from methyl 2-aminobenzoate.[1]

Materials:

-

Methyl 2-aminobenzoate

-

Propionic anhydride

-

Ethanol

-

Hydrazine monohydrate

-

Silica gel for column chromatography

-

Hexane

-

Diethyl ether

Procedure:

-

A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.

-

The mixture is then cooled to 75 °C and diluted with ethanol.

-

Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.

-

The reaction mixture is refluxed for 1 hour.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a hexane/diethyl ether (4:1) eluent to yield this compound.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool

Procedure:

-

Weigh the desired amount of the synthesized compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Place a small plug of glass wool into a Pasteur pipette to create a filter.

-

Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis and NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and NMR analysis.

References

Application Note: FT-IR and Mass Spectrometry Analysis of 3-Amino-2-ethylquinazolin-4(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds frequently utilized in drug design due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The structural characterization of these compounds is a critical step in their development and quality control. This application note details the analytical protocols for the characterization of a specific derivative, 3-Amino-2-ethylquinazolin-4(3H)-one, using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). These techniques provide unambiguous confirmation of the compound's molecular structure and purity.

This compound (C₁₀H₁₁N₃O, Molar Mass: 189.22 g/mol ) is a quinazolinone derivative with potential pharmacological applications.[2] Accurate spectral analysis is essential for its identification and for elucidating its chemical properties.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or a similar instrument is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to confirm the molecular structure.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A Shimadzu LCMS-2010 EV system with an electrospray ionization (ESI) source or a similar mass spectrometer is used.[3]

-

Data Acquisition: The sample solution is introduced into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and the characteristic fragment ions.

Caption: Experimental workflow for Mass Spectrometry analysis.

Data Presentation

FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The table below summarizes the expected vibrational frequencies based on data from similar quinazolinone derivatives.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3461-3300 | Strong, Broad | N-H stretching | Amino (NH₂) group |

| 3120-3012 | Medium | C-H stretching | Aromatic C-H |

| 2978-2894 | Medium | C-H stretching | Aliphatic (ethyl) C-H |

| 1690-1666 | Strong | C=O stretching | Amide carbonyl in quinazolinone ring |

| 1614-1602 | Medium-Strong | C=N stretching | Imine in quinazolinone ring |

| 1581-1471 | Medium-Strong | C=C stretching | Aromatic ring |

| 1338 | Medium | C-N stretching | Amine |

| 767 | Strong | C-H bending | Ortho-disubstituted benzene ring |

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The data presented below is based on the expected fragmentation patterns for quinazolinone structures.[6][7]

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 190 | [M+H]⁺ | Protonated molecule of this compound |

| 161 | [M+H - C₂H₅]⁺ | Loss of the ethyl group |

| 133 | [Fragment - CO]⁺ | Subsequent loss of carbon monoxide |